molecular formula C28H37FO7 B1666875 Betamethasone dipropionate CAS No. 5593-20-4

Betamethasone dipropionate

Numéro de catalogue: B1666875
Numéro CAS: 5593-20-4
Poids moléculaire: 504.6 g/mol
Clé InChI: CIWBQSYVNNPZIQ-GXPAWERTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Betamethasone dipropionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations such as creams, ointments, lotions, and gels to treat various skin conditions, including eczema, psoriasis, and dermatitis . This compound is known for its high potency and effectiveness in reducing inflammation and suppressing the immune response in affected areas.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Betamethasone dipropionate is synthesized through a series of chemical reactions starting from betamethasone. The synthesis involves esterification of betamethasone with propionic acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The compound is then purified using techniques such as crystallization and filtration to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Betamethasone dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and pharmacological properties .

Applications De Recherche Scientifique

Psoriasis Treatment

Betamethasone dipropionate has been extensively studied for its efficacy in treating psoriasis vulgaris. A systematic review indicated that a combination of calcipotriol and this compound applied once daily resulted in significant reductions in the Psoriasis Area Severity Index (PASI) scores compared to controls. The reduction was approximately 40% at week one and up to 70% by week four .

Application FrequencyWeek 1 PASI ReductionWeek 4 PASI Reduction
Once Daily~40%~70%
Twice Daily~50%Similar to once daily

The combination therapy was well-tolerated, with few adverse effects reported .

Atopic Dermatitis

In patients with atopic dermatitis, this compound demonstrated a high clinical response rate. A study showed that 94.1% of patients treated with this corticosteroid exhibited either excellent or good responses . This highlights its effectiveness in managing chronic inflammatory skin conditions.

Other Dermatological Conditions

This compound is also effective for various other dermatological conditions, including:

  • Eczema : Provides relief from itching and inflammation.
  • Dermatitis : Reduces redness and swelling associated with contact dermatitis.
  • Lichen Planus : Helps manage symptoms effectively.

Pharmacokinetics and Formulations

This compound is characterized by its high potency among topical corticosteroids. Its pharmacokinetic profile allows it to penetrate the skin effectively, providing localized treatment with minimal systemic absorption. This makes it suitable for use on sensitive areas without significant risk of systemic side effects .

Case Studies

Several clinical trials have documented the efficacy of this compound in real-world settings:

  • Study on Efficacy in Psoriasis : A controlled trial demonstrated that patients using this compound showed significant improvement in erythema, induration, and scaling compared to those using alternative treatments like fluocinonide .
  • Long-Term Use Study : Research indicated that while this compound is effective for short-term management of flare-ups, long-term continuous therapy can lead to local and systemic side effects, necessitating careful monitoring during prolonged treatment .

Safety Profile

While this compound is generally well-tolerated, potential side effects include skin thinning, acneiform eruptions, and systemic effects if used over large areas or for extended periods. It is contraindicated in certain conditions such as rosacea and viral infections like herpes simplex .

Mécanisme D'action

Betamethasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex binds to specific DNA sequences, regulating the transcription of target genes involved in inflammation and immune response . The compound inhibits the synthesis of pro-inflammatory cytokines and enzymes, reducing inflammation and suppressing the immune response .

Activité Biologique

Betamethasone dipropionate is a potent synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This article explores its biological activity, pharmacological mechanisms, clinical efficacy in treating various dermatological conditions, and associated case studies.

This compound exerts its effects through both genomic and nongenomic pathways. The genomic pathway involves the activation of glucocorticoid receptors, leading to the transcription of anti-inflammatory genes such as phosphoenolpyruvate carboxykinase (PEPCK) and interleukin-1 receptor antagonist (IL-1RA) . Conversely, the nongenomic pathway allows for a quicker response by modulating immune cell activity through membrane-bound receptors .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by several factors, including the formulation (cream, ointment, or lotion) and the use of occlusive dressings. The absorption is minimal when applied topically; however, systemic absorption can occur, particularly with prolonged use or application over large surface areas .

  • Absorption : Varies based on formulation; ointments typically allow greater absorption than creams.
  • Metabolism : Primarily occurs in the liver, resulting in metabolites such as B17P and 6β-hydroxy derivatives .
  • Elimination : Excreted mainly via urine; half-life varies but is approximately 10.2 hours following intramuscular administration .

Treatment of Psoriasis

A systematic review evaluated the efficacy of calcipotriol/betamethasone dipropionate in treating psoriasis vulgaris. The results indicated:

  • Reduction in PASI Score :
    • 40% reduction at week 1 with once-daily application.
    • 70% reduction at week 4 with both once-daily and twice-daily regimens.
Treatment RegimenWeek 1 ReductionWeek 4 Reduction
Once Daily~40%~70%
Twice Daily~50%~70%

The combination therapy was significantly more effective than either component alone, demonstrating a marked improvement in patient outcomes .

Case Studies

A series of four case studies highlighted the proactive management of psoriasis using calcipotriol/betamethasone dipropionate foam. Patients exhibited significant improvement in skin lesions and reported minimal side effects, reinforcing the therapeutic benefits of this combination therapy .

Adverse Effects

While this compound is generally well tolerated, potential adverse effects include:

  • HPA Axis Suppression : Prolonged use can suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to decreased cortisol production .
  • Local Reactions : Skin thinning, irritation, or allergic reactions may occur with excessive or inappropriate use.

Q & A

Basic Research Questions

Q. How should Betamethasone dipropionate be safely handled and stored in laboratory settings to ensure researcher safety and compound stability?

  • Methodological Answer : Follow institutional SOPs for handling corticosteroids, including using nitrile gloves (validated via manufacturer compatibility charts) and eye protection. Store in tightly sealed containers at 15–30°C, away from light and moisture. Decontaminate work surfaces with ethanol-based solutions, and ensure engineering controls like fume hoods for aerosolized formulations. Document deviations from protocols and obtain PI approval .

Q. What are the critical differences between this compound formulations (e.g., cream, ointment, lotion) that impact experimental design in dermatological studies?

  • Methodological Answer : Formulation affects potency and skin penetration due to ester composition and base properties. For example, augmented dipropionate 0.05% ointment (Class 1 potency) is more lipophilic than lotion (Class 2), influencing bioavailability in transdermal studies. Use in vitro Franz diffusion cells to compare permeation rates across formulations .

Q. How should researchers design controlled experiments to evaluate the anti-inflammatory efficacy of this compound in animal models?

  • Methodological Answer : Use randomized, blinded studies with vehicle controls to isolate drug effects. For murine models, apply standardized doses (e.g., 0.05% w/w) to induced dermatitis lesions and measure outcomes via histopathology (e.g., neutrophil infiltration reduction). Account for species-specific metabolic differences, as rabbits show teratogenicity at systemic doses, unlike topical application in humans .

Advanced Research Questions

Q. What analytical methods are recommended to resolve discrepancies in pharmacokinetic data between in vitro and in vivo studies of this compound?

  • Methodological Answer : Employ LC-MS/MS to quantify this compound and its metabolites in plasma/tissue samples. For in vitro assays, use isotope-labeled Betamethasone-d5 (dissolved in DMSO) to track degradation. Cross-validate results with USP reference standards and adhere to chromatographic purity thresholds (e.g., total degradation products ≤2.0%) .

Q. How can mixed-methods research designs integrate quantitative efficacy metrics and qualitative patient-reported outcomes in clinical trials of this compound combinations?

  • Methodological Answer : Combine RCTs (e.g., Psoriasis Area Severity Index scores) with longitudinal qualitative interviews using validated tools like the PBI-TOP questionnaire. For example, in the PRO-SCALP study, patient adherence and satisfaction with Calcipotriene/Betamethasone PAD cream were analyzed alongside efficacy endpoints .

Q. What strategies address contradictions in teratogenicity findings between topical and systemic this compound exposure in preclinical studies?

  • Methodological Answer : Conduct dose-response studies comparing intramuscular (systemic) vs. topical administration in pregnant animal models. Use pharmacokinetic modeling to correlate plasma concentrations with malformation rates (e.g., cleft palate in rabbits). Note that topical human exposure may not reach thresholds observed in animal systemic studies .

Q. How should researchers validate novel this compound delivery systems (e.g., nanoparticle carriers) for enhanced dermatological efficacy?

  • Methodological Answer : Perform in vitro release assays using dialysis membranes and compare with USP dissolution criteria. For in vivo testing, utilize fluorescent tagging to track nanoparticle distribution in epidermal layers via confocal microscopy. Include stability testing under ICH guidelines (25°C/60% RH) .

Q. Methodological Resources

  • Safety & Compliance : Refer to institutional SOPs for chemical spills and emergency protocols (e.g., UGA Chemical Hygiene Manual) .
  • Data Interpretation : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to refine research questions .
  • Clinical Trial Design : Use PICO frameworks to structure hypotheses (e.g., Population: scalp psoriasis patients; Intervention: CAL/BPD PAD cream) .

Propriétés

Numéro CAS

5593-20-4

Formule moléculaire

C28H37FO7

Poids moléculaire

504.6 g/mol

Nom IUPAC

[2-[(9R,10S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19?,20?,21?,25-,26-,27-,28-/m0/s1

Clé InChI

CIWBQSYVNNPZIQ-GXPAWERTSA-N

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC

SMILES isomérique

CCC(=O)OCC(=O)[C@]1([C@H](CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC

SMILES canonique

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC

Apparence

Solid powder

Key on ui other cas no.

5593-20-4

Description physique

Dry Powder
Light grey odorless solid;  [Sigma-Aldrich MSDS]

Pictogrammes

Acute Toxic; Health Hazard; Environmental Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO.

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

augmented betamethasone dipropionate
Beloderm
betamethasone dipropionate
betamethasone propionate
betamethasone-17,21-dipropionate
Diprolene
Diprosone
Maxivate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betamethasone dipropionate
Reactant of Route 2
Reactant of Route 2
Betamethasone dipropionate
Reactant of Route 3
Reactant of Route 3
Betamethasone dipropionate
Reactant of Route 4
Betamethasone dipropionate
Reactant of Route 5
Betamethasone dipropionate
Reactant of Route 6
Reactant of Route 6
Betamethasone dipropionate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.